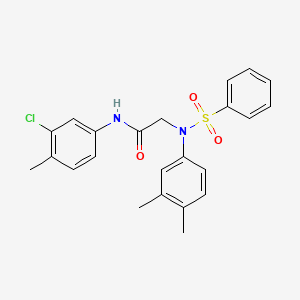![molecular formula C12H20N4O3S B5210058 N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide](/img/structure/B5210058.png)
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide, also known as NVP-AAM077, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype. It was first synthesized by Novartis in 1999 and has since been used in a wide range of scientific research studies.
Mécanisme D'action
NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory processes. N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide binds to the GluN2B subunit of the NMDA receptor, blocking the channel and preventing the influx of calcium ions into the cell. This leads to a reduction in the excitatory neurotransmission mediated by the NMDA receptor.
Biochemical and Physiological Effects:
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the severity of ischemic brain injury in animal models, and to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have antinociceptive effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide in lab experiments is its selectivity for the GluN2B subunit of the NMDA receptor. This allows for more precise manipulation of the NMDA receptor system, without affecting other glutamate receptor subtypes. However, one limitation of using N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide is its relatively short half-life, which may require frequent dosing in some experiments.
Orientations Futures
There are many potential future directions for research involving N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide. One area of interest is the role of the NMDA receptor in the pathophysiology of psychiatric disorders such as depression and schizophrenia. Another area of interest is the development of more potent and selective NMDA receptor antagonists for use in clinical settings. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide in different animal models and in humans.
Méthodes De Synthèse
The synthesis of N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide involves several steps, including the reaction of 2-chloro-3-pyridinemethanol with dimethylamine to form 2-(dimethylamino)-3-pyridinemethanol. This intermediate is then reacted with morpholine and sulfamic acid to form N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide.
Applications De Recherche Scientifique
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide has been used in a variety of scientific research studies, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist of the NMDA receptor subtype, which is involved in many physiological and pathological processes in the central nervous system.
Propriétés
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S/c1-15(2)12-11(4-3-5-13-12)10-14-20(17,18)16-6-8-19-9-7-16/h3-5,14H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQWXAUSGFAGBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNS(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]morpholine-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5209977.png)
![2-(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5209994.png)
![N~1~-allyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5210000.png)

![5-[4-(4-nitrophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5210018.png)
![6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5210030.png)
![2-amino-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5210037.png)
![N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5210045.png)
![N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide](/img/structure/B5210048.png)
![8-methyl-7-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5210055.png)
![9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole](/img/structure/B5210056.png)
![5-bromo-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5210070.png)

![N-(1-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5210083.png)